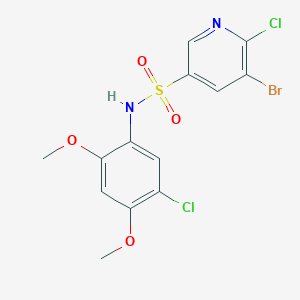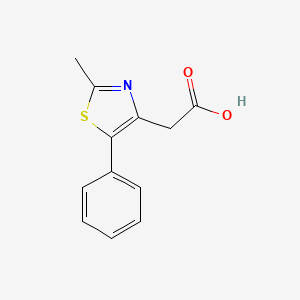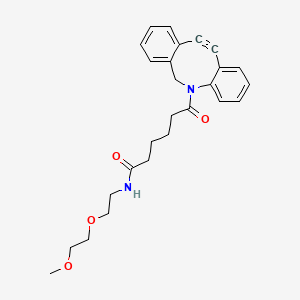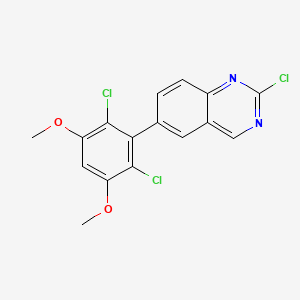![molecular formula C18H21NO4S B2659383 Methyl 2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 838813-66-4](/img/structure/B2659383.png)
Methyl 2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The molecular weight of thiophene is 84.14 g/mol .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can go through a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely. For example, the density of thiophene is 1.07 g/cm³, and it has a boiling point of 84 °C .科学的研究の応用
Synthesis and Biological Evaluation
A study by Raghavendra et al. (2017) synthesized various compounds including 7-aryl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylic acids and their ethyl esters. These were evaluated for antimicrobial and antioxidant properties. Notably, some compounds showed promising antifungal and antibacterial activities against various microorganisms, as well as remarkable DPPH radical scavenging abilities (Raghavendra et al., 2017).
Pharmacological Properties
Chapman et al. (1971) studied ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, transforming it into various derivatives. They conducted a preliminary pharmacological study of these compounds, providing insights into their potential pharmacological applications (Chapman et al., 1971).
Luminescent Supramolecular Assemblies
Osterod et al. (2001) reported the synthesis of stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids. These acids form non-covalent complexes with an imidazoline base, showing strong blue or blue-green photoluminescence in solution. This research contributes to the understanding of luminescent properties in these classes of compounds (Osterod et al., 2001).
Simple Synthesis Methodology
Adib et al. (2014) described a simple method for preparing alkyl 2-aminobenzo[b]thiophene-3-carboxylates, which are closely related to the compound of interest. This method involves a dehydrogenation process yielding good to excellent yields, highlighting an efficient synthetic pathway (Adib et al., 2014).
Disperse Dye Applications
Sabnis and Rangnekar (1989) synthesized 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and evaluated their use as azo dyes. The dyes exhibited good coloration and fastness properties on polyester, indicating potential applications in textile industries (Sabnis and Rangnekar, 1989).
Amino Acid Ester Applications in Catalysis
Müller et al. (2005) used amino acid methyl esters in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This research provides insights into the catalytic applications of similar compounds in organic synthesis (Müller et al., 2005).
Antimicrobial Activity of Benzofuran Derivatives
Abdel‐Aziz et al. (2009) synthesized several benzofuran derivatives, including 3-methylbenzofuran-2-carbohydrazide, and evaluated their antimicrobial activity. Some of these compounds exhibited significant antimicrobial activity, contributing to the field of medicinal chemistry (Abdel‐Aziz et al., 2009).
Potential Antitumor Agents
Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans and related compounds, evaluating them for potential anticancer activity. These compounds, especially methyl (E)-3-¿2-(3, 4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2, 3-dihydro-1-benzofuran-5-ylprop-2-enoate, showed promising activity, highlighting their potential as antitumor agents (Pieters et al., 1999).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 2-[3-(5-methylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-11-7-8-12(23-11)9-10-15(20)19-17-16(18(21)22-2)13-5-3-4-6-14(13)24-17/h7-8H,3-6,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFFDTYHTJHDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-chloro-6-hydroxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide](/img/structure/B2659310.png)
![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2659312.png)


![N-(3-fluoro-4-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2659316.png)

![tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate](/img/structure/B2659320.png)

![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2659322.png)
